molecular formula C21H17N3O4S B6522129 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 951460-72-3

2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B6522129
CAS No.: 951460-72-3
M. Wt: 407.4 g/mol
InChI Key: AFVJALXTANHZLI-UHFFFAOYSA-N
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Description

2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:

    Formation of the Benzothiadiazine Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: This step involves the reaction of the benzothiadiazine core with an acylating agent such as acetic anhydride or acetyl chloride.

    Attachment of the Phenoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the phenoxyphenyl group is introduced using a suitable phenol derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzothiadiazine derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c25-21(14-20-23-18-8-4-5-9-19(18)29(26,27)24-20)22-15-10-12-17(13-11-15)28-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVJALXTANHZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=NS(=O)(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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